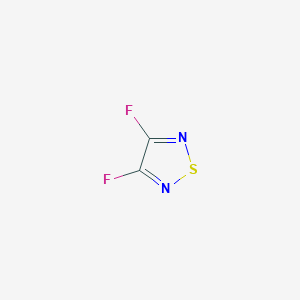![molecular formula C7H10O3 B13622148 1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
1-Oxaspiro[3.3]heptane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[33]heptane-6-carboxylic acid is a unique spirocyclic compound characterized by its oxaspiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps starting from commercially available and inexpensive precursors such as 3-oxocyclobutane-1-carboxylic acid . The synthetic route can include up to 13 operationally simple steps, making it accessible for large-scale production .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for industrial applications. The use of efficient and cost-effective starting materials is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research, including:
Wirkmechanismus
The mechanism by which 1-Oxaspiro[3.3]heptane-6-carboxylic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in drug discovery and other applications. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a versatile tool in molecular design .
Vergleich Mit ähnlichen Verbindungen
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Comparison: 1-Oxaspiro[3.3]heptane-6-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and potential interactions, making it a valuable addition to the toolkit of chemists and researchers .
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
1-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-3-7(4-5)1-2-10-7/h5H,1-4H2,(H,8,9) |
InChI-Schlüssel |
SEGJRCNWCHSKLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC12CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)

![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)



![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)
